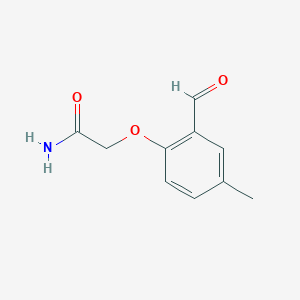

2-(2-Formyl-4-methylphenoxy)acetamide

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(2-formyl-4-methylphenoxy)acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

InChI Key |

IWOSKQIRYXRPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetamide typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-chloro-N-phenylacetamide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The reaction is carried out at a controlled temperature between 30 and 40°C and stirred overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetamide.

Reduction: 2-(2-Hydroxymethyl-4-methylphenoxy)acetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to investigate its potential therapeutic properties, although specific medical applications are not yet well-established.

Industry: It may be used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetamide, particularly as a chemosensor, involves the coordination of the formyl group with selenium ions. This coordination leads to a significant fluorescence enhancement, allowing for the detection of selenium ions in various samples

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 2-(2-Formyl-4-methylphenoxy)acetamide and related compounds:

Key Observations :

- Methoxy groups (e.g., in CAS 247592-74-1) further enhance lipophilicity but may reduce metabolic stability .

- Electronic Effects : Nitrophenyl (e.g., CAS 247592-74-1) and chloro substituents (e.g., WH7) introduce strong electron-withdrawing effects, altering reactivity in electrophilic reactions or binding to biological targets .

Enzyme Inhibition Potential

Evidence from 17β-HSD2 inhibitors (e.g., N-phenethylacetamide derivatives) highlights that bulky hydrophobic groups (e.g., N-phenethyl) enhance enzyme binding through hydrophobic interactions .

Auxin Agonist Activity

Compounds such as WH7 and 2,4-D act as synthetic auxins by mimicking indole-3-acetic acid (IAA). The chloro and methyl substituents in WH7 improve stability and receptor affinity compared to natural auxins . The formyl group in this compound could serve as a reactive handle for further derivatization, enabling the development of targeted agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.